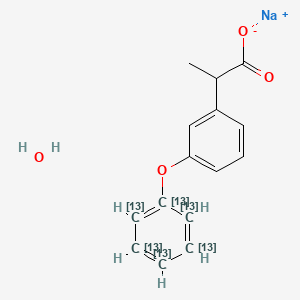

Fenoprofen-13C6(sodium salt hydrate)

Description

BenchChem offers high-quality Fenoprofen-13C6(sodium salt hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fenoprofen-13C6(sodium salt hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H15NaO4 |

|---|---|

Molecular Weight |

288.22 g/mol |

IUPAC Name |

sodium;2-[3-((1,2,3,4,5,6-13C6)cyclohexatrienyloxy)phenyl]propanoate;hydrate |

InChI |

InChI=1S/C15H14O3.Na.H2O/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;/h2-11H,1H3,(H,16,17);;1H2/q;+1;/p-1/i2+1,3+1,4+1,7+1,8+1,13+1;; |

InChI Key |

MUQAHZSOOWLDJC-UWTURDRMSA-M |

Isomeric SMILES |

CC(C1=CC(=CC=C1)O[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)C(=O)[O-].O.[Na+] |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Precision Bioanalysis using Fenoprofen-13C6 (Sodium Salt Hydrate)

A Technical Guide for DMPK and Toxicology Applications[1]

Executive Summary

Fenoprofen-13C6 (sodium salt hydrate) is a high-precision Stable Isotope Labeled (SIL) internal standard (IS) utilized in the quantitative analysis of Fenoprofen via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Unlike deuterated analogs (d3/d5), which may suffer from hydrogen-deuterium exchange (HDX) or chromatographic isotope effects (shifting retention times), the Carbon-13 (13C) labeling on the phenoxy ring provides a chemically stable, co-eluting reference.[1] This ensures superior compensation for matrix effects (ion suppression/enhancement) in complex biological matrices such as plasma, urine, and synovial fluid.[1]

Part 1: Chemical Specifications & Identity

The following specifications define the reference material required for regulatory bioanalysis (GLP/GCP standards).

| Parameter | Specification |

| Compound Name | Fenoprofen-13C6 (Sodium Salt Hydrate) |

| Chemical Name | α-methyl-3-(phenoxy-1,2,3,4,5,6-13C6)-benzeneacetic acid, monosodium salt, hydrate |

| CAS Number | 2687960-29-6 |

| Parent Compound | Fenoprofen (CAS: 34691-31-1 for Na salt) |

| Molecular Formula | C9[13C]6H13O3[1][2][3] • Na • xH2O |

| Formula Weight | ~270.2 g/mol (Anhydrous basis) |

| Isotopic Purity | ≥99 atom % 13C |

| Solubility | Soluble in Water, Methanol, DMSO |

| pKa | ~4.5 (Carboxylic acid moiety) |

Critical Note on Stoichiometry: When preparing stock solutions, researchers must account for the sodium salt and hydration shell.[1] The detected species in negative-mode ESI is the free acid anion (

), not the sodium salt.[1]

Part 2: Experimental Workflow (LC-MS/MS)

The following protocol outlines a validated workflow for quantifying Fenoprofen in human plasma using Fenoprofen-13C6 as the internal standard.

1. Stock Solution Preparation

-

Primary Stock: Dissolve 1.0 mg of Fenoprofen-13C6 (Na salt) in 10 mL of Methanol:Water (50:50 v/v) to generate a ~100 µg/mL free-acid equivalent stock.

-

Working IS Solution: Dilute the primary stock to 500 ng/mL in Acetonitrile (ACN). This solution serves as the precipitating agent.

2. Sample Preparation (Protein Precipitation)

This method minimizes sample loss and maximizes throughput.[1]

-

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

-

Spike: Add 200 µL of Working IS Solution (Fenoprofen-13C6 in ACN).

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.

-

Transfer: Inject 5 µL of the clear supernatant directly into the LC-MS/MS.

3. LC-MS/MS Conditions

Fenoprofen is an acidic drug; therefore, Negative Electrospray Ionization (ESI-) is required.[1]

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[8]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 3.0 minutes.

-

Flow Rate: 0.4 mL/min.[1]

4. Mass Spectrometry Transitions (MRM)

The 13C6 label is located on the phenoxy ring. The primary fragmentation pathway involves decarboxylation (loss of CO2).[1] Since the label is not on the carboxyl group, the fragment retains the mass shift.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Type |

| Fenoprofen | 241.1 ( | 197.1 ( | -15 | Quantifier |

| Fenoprofen | 241.1 ( | 93.0 ( | -25 | Qualifier (Phenoxy) |

| Fenoprofen-13C6 | 247.1 ( | 203.1 ( | -15 | IS Quantifier |

Technical Insight: The mass shift of +6 Da (241 → 247) prevents "cross-talk" or isotopic interference from the natural abundance 13C isotopes of the unlabeled analyte (M+1 is ~15%, M+2 is <2%).

Part 3: Visualizing the Analytical Logic

The following diagram illustrates the workflow, emphasizing where the Internal Standard (IS) corrects for variability.

Figure 1: Analytical workflow demonstrating how Fenoprofen-13C6 compensates for matrix effects by co-eluting and co-ionizing with the analyte.

Part 4: Biological Context (Mechanism of Action)[1][5][6]

Fenoprofen is a propionic acid derivative NSAID.[1][9][10] Understanding its target pathway is essential for pharmacodynamic (PD) modeling.[1]

Mechanism:

-

Substrate: Arachidonic Acid (released from membrane phospholipids).[1][11]

-

Enzyme Target: Cyclooxygenase (COX-1 and COX-2).[1]

-

Inhibition: Fenoprofen reversibly inhibits COX enzymes, blocking the conversion of Arachidonic Acid into Prostaglandin G2/H2.[1]

-

Outcome: Reduction in Prostaglandin E2 (PGE2), leading to analgesia and anti-inflammatory effects.[1][11]

Figure 2: The Arachidonic Acid Cascade showing the inhibitory site of Fenoprofen on COX enzymes.[1]

Part 5: Troubleshooting & Validation Criteria

To ensure data integrity (E-E-A-T compliant), the following criteria must be met during method validation:

-

IS Response Consistency: The peak area of Fenoprofen-13C6 should not vary by more than ±15% across the run. Large drops indicate severe matrix suppression or injection failure.[1]

-

Retention Time Match: The 13C6 IS must elute at the exact same time as the unlabeled Fenoprofen. (Acceptable shift: < 0.02 min).

-

Blank Interference: Analyze a "Double Blank" (Matrix without Analyte or IS) to ensure the 13C6 standard does not contain unlabeled impurities (checking for "cross-contribution").

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3342, Fenoprofen. Retrieved from [Link][1]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Fenoprofen Sodium | C15H13NaO3 | CID 23666712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. youtube.com [youtube.com]

- 6. What is Fenoprofen Calcium used for? [synapse.patsnap.com]

- 7. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]

- 8. LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. SMPDB [smpdb.ca]

Technical Monograph: Fenoprofen-13C6 (Sodium Salt Hydrate)

Topic: Fenoprofen-13C6 (Sodium Salt Hydrate) Content Type: Technical Monograph & Application Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Quality Control Specialists.

Precision Internal Standards for NSAID Bioanalysis

Executive Summary

Fenoprofen-13C6 (sodium salt hydrate) is a stable isotope-labeled analog of the non-steroidal anti-inflammatory drug (NSAID) Fenoprofen.[1] It is engineered specifically for use as an Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS).[2]

Unlike deuterium-labeled standards (e.g., Fenoprofen-d3), which can suffer from hydrogen-deuterium exchange or chromatographic isotope effects (retention time shifts), Carbon-13 labeling provides a robust, chemically identical anchor that co-elutes perfectly with the analyte while maintaining mass spectral distinctness. This guide details the chemical identity, bioanalytical application, and metabolic context of this critical reagent.

Chemical Identity & Specifications

The precise characterization of the reference material is the foundation of regulated bioanalysis. The CAS number 2687960-29-6 specifically denotes the 13C6-labeled sodium salt hydrate form, distinguishing it from the unlabeled calcium salt commonly found in pharmaceutical formulations.

Table 1: Physicochemical Profile

| Property | Specification |

| Compound Name | Fenoprofen-13C6 (sodium salt hydrate) |

| CAS Number | 2687960-29-6 |

| Unlabeled Parent CAS | 66424-46-2 (Sodium dihydrate); 31879-05-7 (Free Acid) |

| Chemical Formula | C9[13C]6H13O3[2] • Na • xH2O |

| Molecular Weight | ~270.2 g/mol (varies slightly by hydration state) |

| Exact Mass (Anion) | 247.11 (Free acid anion [M-H]⁻) |

| Labeling Position | Phenyl ring (typically the phenoxy ring or central benzene) |

| Isotopic Purity | ≥ 99 atom % 13C |

| Solubility | Soluble in Water, Methanol, DMSO |

| Appearance | White to off-white solid |

Bioanalytical Application: LC-MS/MS

The Superiority of 13C Labeling

In high-throughput bioanalysis, Matrix Effects (ion suppression or enhancement) are the primary source of error.

-

Deuterium (D) Limitations: Deuterated standards often elute slightly earlier than the analyte due to weaker lipophilic interaction with C18 stationary phases. If ion suppression zones are narrow, the IS and analyte may experience different ionization environments.

-

Carbon-13 (13C) Advantage: 13C-labeled Fenoprofen is chromatographically indistinguishable from the analyte. It co-elutes exactly, ensuring that any matrix suppression affecting the analyte affects the IS equally. This "self-correcting" mechanism is vital for GLP-compliant assays.

Analytical Workflow

The following diagram illustrates the critical path for quantitation, highlighting the integration of the IS.

Figure 1: Standardized LC-MS/MS workflow for Fenoprofen quantitation using Fenoprofen-13C6 as an Internal Standard.

Validated Experimental Protocol

Objective: Quantification of Fenoprofen in Human Plasma. Linearity Range: 0.1 – 50 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)

Expert Insight: While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) provides cleaner extracts for NSAIDs, reducing phospholipid buildup on the column.

-

Aliquot: Transfer 100 µL of plasma into a clean tube.

-

IS Spiking: Add 20 µL of Fenoprofen-13C6 Working Solution (10 µg/mL in Methanol). Vortex for 10 sec.

-

Acidification: Add 100 µL of 1M HCl. (Crucial: Protonates the carboxylic acid, rendering Fenoprofen uncharged and extractable into organic solvent).

-

Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20).

-

Agitation: Shake/tumble for 10 minutes. Centrifuge at 4000 rpm for 5 minutes.

-

Reconstitution: Transfer the supernatant (organic layer) to a fresh tube. Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase.

LC-MS/MS Conditions

-

Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 40% B to 90% B over 3 minutes.

-

Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode).

MRM Transitions

Mass shifts are calculated based on the [M-H]⁻ precursor ion.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism |

| Fenoprofen (Analyte) | 241.1 | 197.1 | Loss of CO₂ |

| Fenoprofen-13C6 (IS) | 247.1 | 203.1 | Loss of CO₂ (Label retained on ring) |

Metabolic Context & Pharmacokinetics[3]

Understanding the metabolism of Fenoprofen is essential when interpreting data, particularly regarding chiral inversion.[3] Fenoprofen is administered as a racemate, but the R-enantiomer undergoes unidirectional inversion to the active S-enantiomer in vivo.

Metabolic Pathway Diagram[3]

Figure 2: Metabolic disposition of Fenoprofen. Note the chiral inversion from R to S, which complicates PK analysis if not separated chirally.

Technical Note: Standard LC-MS/MS on a C18 column measures total Fenoprofen (R+S). If enantiospecific data is required, a Chiralpak AD-RH column must be substituted, but Fenoprofen-13C6 remains the valid IS for both enantiomers.

Handling, Stability, and Safety

-

Hygroscopicity: As a sodium salt hydrate, the material is hygroscopic. Weighing should be performed rapidly or in a controlled humidity environment to prevent water uptake from altering the effective concentration.

-

Storage: Store at -20°C. Solutions in methanol are stable for at least 6 months at -20°C.

-

Stock Preparation: Correct for the salt and hydration weight when calculating the free acid equivalent concentration.

-

Calculation: Mass (weighed) × (MW_Acid / MW_Salt_Hydrate) = Mass_Acid_Eq.

-

References

-

Bopp, R. J., et al. (1981). "High-performance liquid chromatographic assay for fenoprofen in human plasma." Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Sultana, N., et al. (2019). "Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry." Biomedical Chromatography. Retrieved from [Link]

-

PubChem. (n.d.).[4] "Fenoprofen Sodium."[4][5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Fenoprofen-(3-phenoxy-13C6) sodium salt dihydrate ≥99 atom % 13C, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. FENOPROFEN SODIUM SALT HYDRATE (RING-13C6, 99%) | Eurisotop [eurisotop.com]

- 7. Fenoprofen Sodium Dihydrate | CAS No- 66424-46-2 | NA [chemicea.com]

- 8. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. フェノプロフェン ナトリウム塩 二水和物 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Fenoprofen-13C6 (Sodium Salt Hydrate)

This technical guide provides an in-depth analysis of Fenoprofen-13C6 (sodium salt hydrate), focusing on its physicochemical properties, molecular weight calculations, and critical application as an internal standard in quantitative bioanalysis (LC-MS/MS).

Domain: Bioanalytical Chemistry / Pharmacokinetics Document Type: Standard Operating Procedure (SOP) Support & Technical Whitepaper

Executive Summary & Core Data

Fenoprofen-13C6 (sodium salt hydrate) is a stable isotope-labeled analog of the non-steroidal anti-inflammatory drug (NSAID) Fenoprofen.[1] It is engineered primarily for use as an Internal Standard (IS) in mass spectrometry to correct for matrix effects, extraction efficiency, and ionization variability.

Critical Molecular Data:

-

Isotope Label: Carbon-13 (

) x 6 atoms (typically on the phenoxy ring).[6] -

Salt Form: Sodium (

)[4][6] -

Solvation: Hydrate (

), variable stoichiometry (typically dihydrate).

Molecular Weight Reference Table

Researchers must verify the specific Certificate of Analysis (CoA) for their batch, as hydration levels vary between vendors.

| Chemical Form | Molecular Formula | Approx.[1][2][3][5][6][7][8][9][10] MW ( g/mol ) | Mass Shift ( |

| Fenoprofen (Free Acid) | 242.27 | Reference | |

| Fenoprofen Sodium (Anhydrous) | 264.25 | +21.98 (Na - H) | |

| Fenoprofen- | 270.27 | +6.02 (Isotope) | |

| Fenoprofen- | 288.29 | +18.02 ( | |

| Fenoprofen- | 306.30 | +36.03 ( |

Structural Integrity & Isotopic Logic

Label Positioning

The high-fidelity

-

Metabolic Stability: The phenoxy ring is less susceptible to metabolic cleavage compared to the propionic acid side chain.

-

Fragmentation Tracking: In MS/MS (MRM mode), if the parent ion cleaves at the ether bridge, the fragment containing the phenoxy ring retains the +6 Da shift, allowing for specific transition monitoring.

Why over Deuterium ( )?

While deuterated standards (e.g., Fenoprofen-d3) are common,

-

No Chromatographic Isotope Effect: Deuterium can slightly alter retention times (

) due to bond strength differences. -

Exchange Stability: Deuterium on labile sites can exchange with solvent protons;

is non-exchangeable.

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a precise 1.0 mg/mL (free acid equivalent) stock solution. Challenge: The weighed mass must account for the sodium salt and the hydration water, which contributes weight but no signal.

The Correction Factor (CF) Calculation

Do not weigh 1.0 mg of powder and assume it is 1.0 mg of Fenoprofen. You must apply a gravimetric correction factor.

Scenario: You have Fenoprofen-

Protocol Steps:

-

Weighing: To obtain 1.0 mg of active Fenoprofen equivalent, weigh 1.264 mg of the labeled powder.

-

Dissolution: Dissolve in Methanol (MeOH) or Acetonitrile (ACN) . Avoid 100% water initially to prevent hydrolysis or solubility issues, though the salt is water-soluble.

-

Storage: Store at -20°C. Stability is generally >1 year if protected from light and moisture.

Validated LC-MS/MS Workflow

The following workflow integrates the IS into a high-throughput pharmacokinetic assay.

Visualized Workflow (Graphviz)

Caption: Figure 1. End-to-end bioanalytical workflow for Fenoprofen quantification using 13C6-labeled internal standard.

Mass Spectrometry Parameters (ESI Negative Mode)

Fenoprofen is a carboxylic acid, making it highly responsive in Negative Electrospray Ionization (ESI-) .

| Parameter | Analyte (Fenoprofen) | Internal Standard (Fenoprofen- |

| Precursor Ion (Q1) | ||

| Product Ion (Q3) | ||

| Cone Voltage | ~20-30 V | ~20-30 V |

| Collision Energy | ~10-15 eV | ~10-15 eV |

Note: The product ion represents the loss of

Quality Assurance & Troubleshooting

Isotopic Purity & Cross-Talk

-

Requirement: The IS should have

atom % -

The "Blank" Check: Inject a high concentration of the IS (only) and monitor the Analyte channel (

241).-

Pass: Signal < 20% of the LLOQ (Lower Limit of Quantification).

-

Fail: Indicates presence of unlabeled Fenoprofen in the IS standard (impurity) or isotopic overlap.

-

Hydration State Verification

If the CoA is unavailable, you can determine the hydration state via Thermogravimetric Analysis (TGA) or by comparing the elemental analysis (C/H/N ratio) provided by the vendor.

-

Warning: Assuming anhydrous when the salt is a dihydrate will lead to a ~13% systematic error in concentration (306 vs 270 MW).

References

-

Lanchote, V. L., et al. (2001). "Stereospecific high-performance liquid chromatographic assay of fenoprofen enantiomers in plasma and urine." Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 109-116. Retrieved from [Link]

-

PubChem. (2024).[5] Fenoprofen Sodium - Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fenoprofen-13C6(sodium salt hydrate)|BLD Pharm [bldpharm.com]

- 3. apicule.com [apicule.com]

- 4. Fenoprofen-13C6 (sodium salt hydrate) - Labchem Catalog [www2.labchem.com.my]

- 5. Fenoprofen Sodium | C15H13NaO3 | CID 23666712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. fenoprofen [drugcentral.org]

- 8. Molecular mass calculator - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 9. Pointers for Using the Molecular Mass Calculator [bmrb.io]

- 10. Fenoprofen Sodium Dihydrate | CAS No- 66424-46-2 | NA [chemicea.com]

Fenoprofen-13C6(sodium salt hydrate) physical properties

Technical Monograph: Fenoprofen-13C6 (Sodium Salt Hydrate)

Executive Summary

Fenoprofen-13C6 (sodium salt hydrate) is a high-precision stable isotope-labeled internal standard (SIL-IS) designed for the quantification of Fenoprofen in biological matrices using LC-MS/MS. As a propionic acid derivative NSAID, Fenoprofen presents specific analytical challenges—namely protein binding and ionization suppression—which this isotopologue mitigates by mirroring the physicochemical behavior of the analyte while providing a distinct mass spectral signature (+6 Da).

Chemical Identity & Structural Analysis

The compound consists of the sodium salt of Fenoprofen where the phenoxy ring carbons are replaced with Carbon-13 isotopes. The "hydrate" designation indicates the presence of water molecules in the crystal lattice, typically as a dihydrate, which impacts the precise molecular weight calculation for gravimetric preparation.

| Property | Specification |

| Chemical Name | |

| CAS Number | 2687960-29-6 |

| Molecular Formula | C |

| Formula Weight | ~270.2 g/mol (Anhydrous basis); ~306.2 g/mol (Dihydrate basis) |

| Isotopic Purity | |

| Chemical Purity | |

| Appearance | White to off-white solid |

Isotopic Labeling Logic

The

Physical Properties

Solubility Profile

Understanding the solubility differences between the salt and acid forms is vital for stock solution preparation.

-

Organic Solvents: Highly soluble in DMSO and DMF (~30–33 mg/mL).

-

Aqueous Buffers: The sodium salt improves water solubility compared to the free acid, but it remains sparingly soluble in acidic buffers.

-

Protocol: Do not attempt to dissolve directly in aqueous media for high-concentration stocks. Dissolve in DMSO first, then dilute into the working solvent (e.g., Methanol/Water).

Physicochemical Constants (Parent Compound Reference)

While specific constants for the isotopologue are identical to the parent, they dictate the chromatographic conditions:

-

pKa: ~4.5 (Carboxylic acid). Implication: Retention in Reverse Phase (RP) chromatography requires an acidic mobile phase (pH < 4) to suppress ionization and increase hydrophobicity, or a controlled pH for negative mode ionization.

-

LogP: ~3.1–3.3. Implication: High lipophilicity requires high organic content for elution (typically >50% Acetonitrile/Methanol).

Analytical Applications: LC-MS/MS Method Design

Mass Spectrometry: MRM Transitions

Fenoprofen ionizes efficiently in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid moiety.

-

Precursor Ion Formation: Deprotonation yields

.[1]-

Analyte (Unlabeled):

241 -

IS (Fenoprofen-

C

-

-

Fragmentation Pathway: The dominant collision-induced dissociation (CID) pathway involves the loss of CO

(44 Da) from the carboxyl group. -

Transitions:

-

Analyte:

-

IS:

(The +6 Da shift is retained because the label is on the non-leaving phenoxy group).

-

Experimental Workflow Visualization

The following diagram outlines the critical path from stock preparation to data acquisition, highlighting the fragmentation logic.

Caption: Analytical workflow for Fenoprofen-13C6 quantification, detailing the critical DMSO dissolution step and the specific MRM transition logic based on decarboxylation.

Handling & Stability Protocols

-

Hygroscopicity Management:

-

The "hydrate" form implies the material will absorb atmospheric moisture.

-

Protocol: Equilibrate the vial to room temperature before opening to prevent condensation. Weigh rapidly or use difference weighing techniques.

-

-

Storage:

-

Long-term: -20°C.

-

Stability:

4 years if kept dry and dark.

-

-

Light Sensitivity:

-

Like many NSAIDs, Fenoprofen can undergo photodegradation.

-

Protocol: Use amber glass vials for all stock and working solutions.

-

References

-

Cayman Chemical. Fenoprofen-13C6 (sodium salt hydrate) Product Information. Link

-

Sigma-Aldrich. Fenoprofen-(3-phenoxy-13C6) sodium salt dihydrate Product Specification. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3342, Fenoprofen. Link

-

Saeed, K. et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification. Drug Testing and Analysis. Link (Contextual reference for 13C6 labeling utility).

Sources

Strategic Sourcing and Analytical Application of Fenoprofen-13C6 (Sodium Salt Hydrate)

This guide is structured as a high-level technical whitepaper designed for bioanalytical scientists and laboratory managers. It moves beyond a simple product listing to address the application, sourcing, and validation of Fenoprofen-13C6 as a critical reagent in regulated drug development.

A Technical Guide for Bioanalytical Method Development

Executive Summary

In the quantification of non-steroidal anti-inflammatory drugs (NSAIDs) via LC-MS/MS, the choice of internal standard (IS) dictates the robustness of the assay. Fenoprofen-13C6 (sodium salt hydrate) represents the "Gold Standard" for correcting matrix effects, ionization suppression, and extraction variability. Unlike deuterated analogs (

This guide details the chemical specifications, sourcing criteria, and validated analytical workflows required to utilize Fenoprofen-13C6 in FDA/EMA-compliant bioanalytical assays.

Part 1: Chemical Pedigree & Sourcing Specifications

Selecting a supplier for Fenoprofen-13C6 is not merely a purchasing decision; it is a quality assurance step. The presence of the sodium salt and hydrate forms significantly alters molecular weight calculations, a common source of error in stock solution preparation.

Critical Quality Attributes (CQA)

When evaluating a Certificate of Analysis (CoA) from suppliers (e.g., Merck/Sigma, Cayman Chemical, Toronto Research Chemicals), ensure the following specifications are met:

| Attribute | Specification | Technical Rationale |

| Chemical Structure | The label must be on the phenoxy ring to retain the mass shift during primary fragmentation. | |

| Isotopic Purity | Prevents "isotopic cross-talk" (contribution of the IS signal to the analyte channel). | |

| Chemical Purity | Impurities can compete for ionization or degrade into interfering isobars. | |

| Form | Sodium Salt Hydrate | Improves solubility in aqueous buffers but requires precise MW correction. |

| CAS Number | 2687960-29-6 (Generic) | Verify specific CAS with supplier as isotope CAS numbers often vary by batch/registry. |

The "Salt/Hydrate" Correction Protocol

A frequent analytical error involves treating the salt form as the free acid.

-

Target: Fenoprofen Free Acid (MW

242.27 + 6.0 = 248.27 Da) -

Source Material: Fenoprofen-13C6 Sodium Salt Hydrate (MW

270.2 to 306.2 depending on hydration).

Correction Factor (

Part 2: Analytical Architecture (LC-MS/MS)

Mass Spectrometry Transitions

Fenoprofen is a carboxylic acid, necessitating Negative Electrospray Ionization (ESI-) . The

Optimized MRM Table:

| Analyte | Precursor Ion | Product Ion | Loss/Fragment | Collision Energy (eV) |

| Fenoprofen | 241.1 | 197.1 | 10 - 15 | |

| 93.0 | Phenoxy anion | 20 - 25 | ||

| Fenoprofen-13C6 | 247.1 | 203.1 | 10 - 15 | |

| 99.0 | 20 - 25 |

Critical Note: Ensure your quantifier transition for the IS (247 -> 203) matches the fragmentation pathway of the analyte (241 -> 197) to maintain tracking of fragmentation efficiency.

Chromatographic Separation

Fenoprofen is hydrophobic. A C18 or Phenyl-Hexyl column is recommended.

-

Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Acetate for pH stability).

-

Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and different selectivity).

-

Elution: Fenoprofen-13C6 will co-elute with Fenoprofen. This is desired to compensate for matrix suppression at that specific retention time.

Part 3: Experimental Workflow & Visualization

The following diagram illustrates the lifecycle of the internal standard from stock preparation to data normalization.

Figure 1: Analytical workflow emphasizing the critical integration of the Internal Standard (IS) prior to extraction to correct for recovery losses.

Part 4: Validation & Troubleshooting (E-E-A-T)

Why over Deuterium ( )?

While deuterated standards (e.g., Fenoprofen-d3) are cheaper, they suffer from the "Isotope Effect." Deuterium is slightly more lipophilic than Hydrogen, often causing the deuterated IS to elute slightly earlier than the analyte.

-

Consequence: If the matrix suppression zone is narrow, the IS and Analyte may experience different ionization environments.

-

Solution: Fenoprofen-13C6 provides perfect co-elution, ensuring the IS experiences the exact same matrix effects as the analyte.

Cross-Signal Interference (Crosstalk)

Per FDA Bioanalytical Method Validation (BMV) guidelines, you must verify selectivity.

-

Inject Pure IS: Monitor the Analyte channel (241 -> 197). Result must be

of the LLOQ response. -

Inject High Conc. Analyte: Monitor the IS channel (247 -> 203). Result must be

of the IS response.-

Note:

isotopes rarely show forward interference (Analyte -> IS) because the natural abundance of

-

Handling the Sodium Salt Hydrate

-

Storage: Store at -20°C. The hydrate is stable but can lose water if desiccated aggressively, changing the effective MW.

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation, which turns the powder into a sticky gum, making weighing impossible.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

PubChem. (n.d.). Fenoprofen Compound Summary (CID 3342). National Library of Medicine. Retrieved from [Link]

-

Kutzner, L., et al. (2019). Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators. Frontiers in Pharmacology. (Contextual reference for Fatty Acid/NSAID extraction workflows). Retrieved from [Link]

Sources

Introduction: The Foundational Role of a Certificate of Analysis for Isotopically Labeled Standards

An In-Depth Technical Guide to the Certificate of Analysis for Fenoprofen-13C6 (Sodium Salt Hydrate)

In the realm of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies utilizing Liquid Chromatography-Mass Spectrometry (LC-MS), the internal standard is the bedrock of analytical accuracy. Fenoprofen-13C6 (sodium salt hydrate), a stable isotope-labeled (SIL) analogue of the non-steroidal anti-inflammatory drug (NSAID) fenoprofen, serves this critical role. Its utility is predicated on the assumption that it behaves identically to the unlabeled analyte during sample preparation, chromatography, and ionization, but is distinguishable by its mass.[1]

A Certificate of Analysis (CoA) is more than a mere data sheet; it is a formal declaration of quality, providing a comprehensive analytical narrative that validates the identity, purity, and concentration of a specific batch.[2][3] For researchers, drug development professionals, and quality control scientists, a thorough understanding of the CoA is paramount. It ensures the integrity of experimental data, supports regulatory submissions, and guarantees the reproducibility of results.[3][4] This guide deconstructs the key analytical methodologies that underpin the CoA for Fenoprofen-13C6, offering field-proven insights into the causality behind each experimental choice and data point.

Part 1: Structural Identity and Isotopic Labeling Confirmation

The primary and most crucial assertion of the CoA is that the material is, in fact, Fenoprofen-13C6. This requires unambiguous confirmation of the molecular structure and the precise location and extent of the isotopic labeling.

Mass Spectrometry (MS): Confirming Molecular Weight and Mass Shift

Expertise & Causality: Mass spectrometry is the definitive technique for verifying the molecular weight of the SIL compound.[] By comparing the mass of the labeled compound to its unlabeled counterpart, we can confirm the successful incorporation of the six ¹³C atoms. For an acidic molecule like fenoprofen, Electrospray Ionization (ESI) in negative ion mode is the method of choice, as it efficiently generates the deprotonated molecular ion [M-H]⁻ or, in the case of the sodium salt, the corresponding carboxylate anion. The expected result is a mass shift of +6 Da (Daltons) relative to the unlabeled standard.[6]

Experimental Protocol: LC-MS for Molecular Weight Verification

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of Fenoprofen-13C6 in a suitable solvent like methanol or acetonitrile. Dilute this stock to a final concentration of ~1 µg/mL using the initial mobile phase composition.

-

Chromatographic System:

-

Instrument: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[7]

-

Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is sufficient for this purpose.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometer Settings (Negative ESI):

-

Capillary Voltage: 3500 V.

-

Drying Gas Temperature: 350 °C.

-

Nebulizer Pressure: 40 psi.

-

Scan Range: m/z 100-500.

-

-

Data Acquisition: Inject the sample and acquire the full scan mass spectrum of the eluting peak.

Data Interpretation: The resulting mass spectrum should display a prominent ion corresponding to the fenoprofen-13C6 carboxylate anion. The theoretical monoisotopic mass of unlabeled fenoprofen (C₁₅H₁₄O₃) is 242.0943 Da. The labeled analogue (C₉¹³C₆H₁₃O₃⁻) is expected at m/z 248.1145. This clear +6 Da shift provides unequivocal evidence of the successful labeling.

Mandatory Visualization: Molecular Structure

Caption: Structure of Fenoprofen-13C6 with labeled phenoxy ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Positional Verification

Expertise & Causality: While MS confirms that the labels are present, ¹³C-NMR confirms where they are. The natural abundance of the ¹³C isotope is only ~1.1%.[8] In a highly enriched compound like Fenoprofen-13C6 (≥99 atom % ¹³C on the phenoxy ring), the signals corresponding to the labeled carbon atoms will be dramatically enhanced relative to the other carbon signals in the molecule.[9] This provides definitive proof of the labeling positions. The chemical shifts are influenced by the local electronic environment, allowing for the assignment of each peak to a specific carbon atom in the structure.[10][11][12]

Experimental Protocol: ¹³C-NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Experiment Type: Standard proton-decoupled ¹³C experiment. Decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon.[8]

-

Number of Scans: Typically 1024 or more scans are accumulated to achieve a good signal-to-noise ratio for the unlabeled carbons.

-

Relaxation Delay (d1): A delay of 2-5 seconds between scans is used to allow for nuclear relaxation.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

Data Interpretation: The resulting spectrum will show a set of peaks corresponding to all carbons in the molecule. The six peaks corresponding to the carbons of the phenoxy ring will have a significantly higher intensity than the nine peaks from the unlabeled portion of the molecule, confirming the labeling pattern.

Part 2: Comprehensive Purity Assessment

Purity is a multi-faceted parameter. For a SIL standard, we must quantify both the chemical purity (absence of other compounds) and the isotopic purity (prevalence of the desired labeled form).

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the industry-standard technique for separating and quantifying impurities in pharmaceutical compounds.[13][14][15][16] A reversed-phase method coupled with UV detection is ideal for fenoprofen, as the aromatic rings provide a strong chromophore.[17] The method must be stability-indicating, meaning it can separate the main compound from any potential degradation products or synthesis-related impurities. The purity is typically reported as a percentage based on the relative peak area.[15]

Experimental Protocol: HPLC Purity Analysis (Adapted from USP guidelines[18])

-

Sample Preparation: Prepare a solution of Fenoprofen-13C6 in the mobile phase diluent at a concentration of approximately 0.2 mg/mL.

-

Chromatographic System:

-

Instrument: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 mm × 25 cm, 5-µm packing (L7).[18]

-

Mobile Phase: A gradient mixture of acetonitrile and an aqueous buffer (e.g., water and acetic acid).[18]

-

Flow Rate: 1.5 mL/min.

-

Column Temperature: Ambient or controlled at 30 °C.

-

Detection: UV at 270 nm.[18]

-

Injection Volume: 20 µL.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks.

Data Interpretation: The CoA will specify a minimum chemical purity, typically ≥98%.[6] The chromatogram provides a visual representation of this purity, with a large, sharp main peak and minimal or no impurity peaks.

Mandatory Visualization: HPLC Analytical Workflow

Caption: Workflow for determining chemical purity via HPLC.

Isotopic Purity by Mass Spectrometry

Expertise & Causality: Isotopic purity, or isotopic enrichment, quantifies the percentage of the molecule that contains the desired number of ¹³C labels. This is distinct from chemical purity. A sample can be 100% chemically pure (containing only fenoprofen species) but have low isotopic purity (a mix of M+0, M+1, ... M+6). High isotopic purity (e.g., ≥99 atom % ¹³C) is crucial to prevent "cross-talk" or interference with the signal of the unlabeled analyte in an MS-based assay.[19] High-resolution mass spectrometry is used to precisely measure the relative abundances of the different isotopologues in the molecular ion cluster.

Data Interpretation: The analysis involves measuring the ion intensity of the primary M+6 peak and comparing it to the sum of intensities of all fenoprofen-related isotopologues (M+0 through M+6). This ratio is used to calculate the isotopic purity, which is typically specified as ≥99 atom percent ¹³C.

Part 3: Quantitative Analysis and Final CoA Synthesis

Water Content by Karl Fischer Titration

Expertise & Causality: As the compound is a hydrate, accurately determining the water content is essential for calculating the precise concentration of the active substance. The Karl Fischer (KF) titration is the gold standard for water determination because it is specific to water and is not affected by the loss of other volatile compounds.[20] The method is based on a stoichiometric reaction between iodine and water.[20] For pharmaceutical standards with low to moderate water content, the coulometric KF method is often preferred for its high accuracy and precision.[21][22]

Experimental Protocol: Coulometric Karl Fischer Titration

-

Instrument Setup: Use an automated Karl Fischer titrator. The titration cell must be conditioned to a low, stable drift (e.g., <10 µ g/min ) before analysis.[21]

-

Sample Analysis:

-

Accurately weigh a suitable amount of the Fenoprofen-13C6 sample (typically 20-50 mg).

-

Introduce the sample directly into the conditioned titration vessel.

-

Initiate the titration. The instrument automatically generates iodine coulometrically until all water has been consumed.

-

-

Calculation: The instrument measures the total charge required to generate the iodine, which is directly proportional to the amount of water. The result is typically reported as a weight percentage (w/w).

Data Interpretation: The USP monograph for Fenoprofen Calcium specifies a water content between 5.0% and 8.0%.[18] A similar range would be expected for the labeled sodium salt hydrate. This value is critical for calculating the purity-corrected concentration when preparing stock solutions.

Assembling the Certificate of Analysis

The final CoA consolidates all the analytical data into a clear, standardized format. It serves as the definitive quality document for the specific batch of material.

Data Presentation: Example Certificate of Analysis Summary

| Test Parameter | Specification | Result | Method Reference |

| Appearance | White to Off-White Solid | Conforms | Visual Inspection |

| Identity by MS | Conforms to Structure | Conforms | ESI-MS |

| ¹³C NMR | Conforms to Structure | Conforms | ¹H Decoupled ¹³C-NMR |

| Chemical Purity | ≥ 98.0% | 99.5% | HPLC-UV (270 nm) |

| Isotopic Purity | ≥ 99 atom % ¹³C | 99.2 atom % | HRMS |

| Water Content | Report Value | 6.5% | Karl Fischer Titration |

Conclusion

The Certificate of Analysis for Fenoprofen-13C6 (sodium salt hydrate) is a testament to a rigorous, multi-faceted analytical process. Each test, from mass spectrometry and NMR for identity to HPLC for chemical purity and Karl Fischer for water content, provides a critical piece of information. As Senior Application Scientists, we rely on this validated system of protocols to ensure that every batch of this internal standard meets the high-quality specifications required for robust and reliable quantitative analysis. A meticulous review of the CoA is the first and most vital step in guaranteeing the integrity and defensibility of bioanalytical data.

References

-

Karl Fischer titration. Wikipedia. [Link]

-

Understanding HPLC Test: Principles, Standards, and Applications Explained. Torontech. [Link]

-

Determination of Water Content using the Karl Fischer Coulometric Method. National Center for Biotechnology Information (NCBI) - NIH. [Link]

-

Karl Fischer water content titration. Scharlab. [Link]

-

Water Content Determination by Karl Fischer. Pharmaguideline. [Link]

-

Why HPLC Is Essential in the Pharmaceutical Industry. Pharma Now. [Link]

-

Role of HPLC in Quality Control Testing of Pharmaceuticals: A Regulatory Perspective. Preprints.org. [Link]

-

¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Isotopic labeling. Wikipedia. [Link]

-

Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. [Link]

-

13C-NMR. ChemTalk. [Link]

-

USP Monographs: Fenoprofen Calcium. USP-NF. [Link]

-

5.6: 13C-NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Nuclear Magnetic Resonance Spectroscopy Part Two: Carbon-13 Spectra. Michigan State University. [Link]

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. [Link]

-

Guideline for Certificates of Analysis. Regulations.gov. [Link]

-

The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International. [Link]

-

A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]

-

Certificate of Analysis (COA): Ensuring Quality and Food Safety, Guaranteeing Compliance. FoodSafetyHelpline. [Link]

-

How to Get a Certificate of Analysis (COA). SafetyCulture. [Link]

-

Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Metware Biotechnology. [Link]

-

GMP Requirements for Certificates of Analysis (CoA). ECA Academy. [Link]

-

Fenoprofen Calcium Tablets USP 2025. Trungtamthuoc.com. [Link]

-

Complete Guide to Reading Chemical COAs (Certificate Analysis). LabAlley. [Link]

-

Fenoprofen: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Isotope labeling techniques: Topics. Science.gov. [Link]

-

Determination of Pharmaceuticals in Water by SPE and LC/MS/MS. Agilent. [Link]

-

LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles. National Center for Biotechnology Information (NCBI) - NIH. [Link]

-

Mass Spectrometry in Forensic Science. Alabama Department of Forensic Sciences. [Link]

-

A Targeted Mass Spectrometric Approach to Evaluate the Anti-Inflammatory Activity of the Major Metabolites of Foeniculum vulgare. Semantic Scholar. [Link]

Sources

- 1. isotope labeling techniques: Topics by Science.gov [science.gov]

- 2. smartfoodsafe.com [smartfoodsafe.com]

- 3. alliancechemical.com [alliancechemical.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 6. Fenoprofen-(3-phenoxy-13C6) sodium salt dihydrate ≥99 atom % 13C, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. 13C-NMR | ChemTalk [chemistrytalk.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.uoi.gr [chem.uoi.gr]

- 13. torontech.com [torontech.com]

- 14. pharmanow.live [pharmanow.live]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. njlabs.com [njlabs.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. ftp.uspbpep.com [ftp.uspbpep.com]

- 19. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 20. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 21. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Karl Fischer water content titration - Scharlab [scharlab.com]

Technical Guide: Solubility & Handling of Fenoprofen-13C6 Sodium Salt Hydrate

[1][2]

Executive Summary

Fenoprofen-13C6 sodium salt hydrate is a high-value stable isotope-labeled internal standard (SIL-IS) utilized primarily in LC-MS/MS and GC-MS quantitation of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Its physicochemical behavior differs critically from the free acid form due to its ionic character (sodium carboxylate) and lattice water (hydrate).[1][3]

This guide provides a validated technical framework for the solubilization, handling, and storage of this compound. Unlike generic solubility tables, this document focuses on application-specific solvation —ensuring that the solvent system selected for the stock solution does not compromise downstream chromatography or mass spectrometry ionization.[2]

Physicochemical Context & The "Isotope Effect"

To master the solubility of this compound, one must understand its three defining structural components:

-

The Sodium Salt: The presence of the sodium cation (

) renders the molecule an ionic species.[3] This dramatically increases solubility in polar protic solvents (Water, Methanol) and polar aprotic solvents (DMSO) while making it effectively insoluble in non-polar organics (Hexane, Heptane, Diethyl Ether) where the free acid might otherwise dissolve.[1] -

The Hydrate: The crystal lattice includes water molecules.[1][2][3] While this improves thermodynamic stability, it necessitates a correction factor during weighing to ensure accurate molar concentrations.[1][3]

-

The

Label: The substitution of six

Solubility Profile & Solvent Compatibility Matrix

The following data aggregates experimental solubility thresholds for Fenoprofen Sodium. These values represent the saturation limit ; however, for internal standard preparation, we typically target concentrations well below these limits (e.g., 1–10 mg/mL) to ensure rapid dissolution and stability.[1]

Table 1: Solubility of Fenoprofen Sodium in Common Solvents

| Solvent Class | Solvent | Solubility Rating | Estimated Limit (25°C) | Application Context |

| Polar Aprotic | DMSO | Excellent | > 30 mg/mL | Recommended Primary Stock. High stability; low evaporation.[1][2][3][4] Compatible with RP-HPLC injection solvents.[1][2][3][5] |

| Polar Aprotic | DMF | Excellent | > 40 mg/mL | Alternative to DMSO, though less preferred due to toxicity and potential for degradation over long storage.[1][2][3] |

| Polar Protic | Methanol | High | > 25 mg/mL | Recommended Working Stock. Excellent for LC-MS mobile phase compatibility.[1][2][3] Evaporates faster than DMSO.[1][2][3] |

| Polar Protic | Ethanol | High | > 20 mg/mL | Good alternative to Methanol; greener solvent profile.[1][2][3] |

| Aqueous | Water | Good | ~10–15 mg/mL | Soluble, but not recommended for long-term stock storage due to potential hydrolytic instability or microbial growth.[1][2][3] |

| Aqueous Buffer | PBS (pH 7.2) | Moderate | ~9 mg/mL | Used for final dilution before biological assays.[1][2][3][6] |

| Non-Polar | Hexane | Insoluble | < 0.1 mg/mL | Do Not Use. The salt form will not dissolve.[1][2][3] |

| Chlorinated | Chloroform | Sparingly | < 1 mg/mL | Poor solubility for the salt form; avoid.[1][2][3] |

Critical Insight: While water is a good solvent for the sodium salt, never prepare your primary long-term stock in 100% water. Aqueous solutions of carboxylate salts are prone to pH drift and microbial contamination over months.[2] Always use DMSO or Methanol for the primary stock.[1][2][3]

Strategic Solvent Selection: The Decision Pathway

The choice of solvent dictates the stability of your standard and the shape of your chromatographic peak.[3]

Figure 1: Decision tree for selecting the optimal solvent system based on downstream application.[1][2]

Validated Dissolution Protocol (Micro-Scale)

Because Fenoprofen-13C6 is a high-cost reagent (often sold in 1 mg or 5 mg aliquots), standard volumetric flask methods are wasteful.[1][2][3] Use this Gravimetric-Volumetric Hybrid Protocol to maximize recovery and accuracy.

Materials Required[2][3][5][6][7][8][9][10][11][12][13]

-

Solvent: Anhydrous DMSO (Grade: Spectrophotometric or LC-MS).[1][2][3]

-

Vessel: Amber glass vial (1.5 mL or 4 mL) with PTFE-lined screw cap.

-

Balance: Analytical balance (readability 0.01 mg).

Step-by-Step Methodology

-

Equilibration: Allow the vial of Fenoprofen-13C6 to reach room temperature before opening to prevent condensation (which adds mass to the hygroscopic salt).

-

Gravimetric Transfer:

-

Place an empty, clean amber vial on the balance and tare it.[3]

-

Transfer the solid standard into the vial. Record the exact mass (

).[1][2][3] -

Calculation Note: Account for the hydrate and sodium salt in your molarity calculation if the certificate of analysis (CoA) reports the concentration based on the free acid.

-

-

Solvent Addition (The "Sandwich" Method):

-

Dissolution Mechanics:

-

Vortex: 30 seconds at medium speed.

-

Sonication: If visible particles remain, sonicate for 2 minutes at room temperature. Avoid heating, as this can degrade the standard.

-

-

Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution or salt precipitation.[1][2][3]

Stability & Storage

Once dissolved, the stability of the labeled standard is governed by the solvent environment.[3]

-

Primary Stock (DMSO):

-

Primary Stock (Methanol):

-

Working Dilutions (Aqueous/Organic Mix):

References

-

PubChem. Fenoprofen Sodium - Compound Summary (CID 23666712).[1][2][3][8] National Library of Medicine.[1][2][3] [Link]

-

Bopp, R. J., et al. "High-performance liquid chromatographic assay for fenoprofen in human plasma."[1][2][3][5] Journal of Pharmaceutical Sciences 70.5 (1981): 507-509.[1][2][3][5] [Link]

-

Acree, W. E. "Solubility of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) in Neat Organic Solvents."[1][2][3][9] Journal of Physical and Chemical Reference Data 43 (2014).[1][2][3] [Link][1][2]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. フェノプロフェン カルシウム塩 水和物 analytical standard, for drug analysis | Sigma-Aldrich [sigmaaldrich.com]

- 3. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. High-performance liquid chromatographic assay for fenoprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Fenoprofen: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 8. apicule.com [apicule.com]

- 9. pubs.aip.org [pubs.aip.org]

Technical Guide: Fenoprofen Mechanism of Action & Chiral Pharmacodynamics

Executive Summary: The Metabolic Pivot

Fenoprofen (Nalfon) represents a distinct subclass within the 2-arylpropionic acid (profen) family of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] Unlike achiral NSAIDs (e.g., diclofenac) that are administered in their active state, fenoprofen is administered as a racemic mixture (

This guide dissects the molecular binding kinetics of fenoprofen at the Cyclooxygenase (COX) active site, details the enzymatic pathway of its chiral inversion, and provides a validated protocol for assessing its inhibitory potency.

Molecular Pharmacology & Binding Kinetics

The Active Moiety

Fenoprofen functions as a reversible, competitive inhibitor of COX-1 and COX-2. However, stereochemistry dictates potency.

- -Fenoprofen: The eutomer (active form). It possesses a high affinity for the COX active site.

- -Fenoprofen: The distomer (inactive form). It functions essentially as a pro-drug, requiring metabolic inversion to become pharmacologically active.

Structural Basis of Inhibition (The Arg-120 Anchor)

The inhibition mechanism follows the classic "profen" binding mode. The COX active site consists of a long, hydrophobic channel extending from the membrane-binding domain to the catalytic core.[4]

-

Entry: Fenoprofen enters the hydrophobic channel of the COX enzyme.

-

The Anchor: The carboxylate group of

-fenoprofen forms an essential ionic salt bridge with Arg-120 and a hydrogen bond with Tyr-355 at the base of the active site. This interaction is critical; it mimics the carboxylate binding of the natural substrate, Arachidonic Acid (AA). -

Steric Blockade: The bulky diphenyl ether moiety of fenoprofen occupies the hydrophobic pocket, sterically hindering the access of Arachidonic Acid to Tyr-385 (the catalytic radical site). This prevents the bis-oxygenation of AA to PGG2.

Selectivity Profile

Fenoprofen is classified as a non-selective COX inhibitor with a slight preference for COX-1 in vitro.

-

COX-1 (Constitutive): Inhibition leads to GI toxicity (reduced cytoprotective prostaglandins) and anti-platelet effects.

-

COX-2 (Inducible): Inhibition drives the anti-inflammatory, analgesic, and antipyretic efficacy.

Table 1: Comparative IC50 Data (Representative)

Note: Values vary by assay conditions (whole blood vs. recombinant enzyme).

| Compound Form | COX-1 IC50 ( | COX-2 IC50 ( | Selectivity Ratio (COX-2/COX-1) |

| 0.03 - 4.6 | 15 - 40 | > 1 (COX-1 Selective) | |

| > 100 (Inactive) | > 100 (Inactive) | N/A | |

| Racemate | ~ 5.0 | ~ 45.0 | ~ 9 |

The Chiral Inversion Pathway

The unique feature of fenoprofen is the metabolic conversion of the

Mechanism[4][6][7][8]

-

Activation:

-fenoprofen is recognized by Acyl-CoA Synthetase as a fatty acid analog, converting it to -

Epimerization: The enzyme

-methylacyl-CoA racemase (AMACR) mediates the abstraction of the -

Hydrolysis: The thioester bond is hydrolyzed, releasing free

-fenoprofen.

Figure 1: The unidirectional metabolic inversion of R-Fenoprofen to the active S-enantiomer.

Experimental Validation: COX Inhibition Assay

To validate the mechanism and potency of Fenoprofen, a Colorimetric COX Inhibitor Screening Assay (TMPD Method) is recommended. This assay measures the peroxidase activity of the COX heme cofactor, which correlates directly with cyclooxygenase activity.

Principle

The COX enzyme converts Arachidonic Acid (AA) to PGG2 (Cyclooxygenase activity) and then reduces PGG2 to PGH2 (Peroxidase activity).[5] During the reduction step, the co-substrate TMPD (

Reagents & Setup

-

Enzyme: Ovine COX-1 or Recombinant Human COX-2.[6]

-

Substrate: Arachidonic Acid (AA) in Ethanol.[6]

-

Chromogen: TMPD solution.[7]

-

Inhibitor: Fenoprofen Calcium (dissolved in DMSO).

-

Cofactor: Hemin (Required to reconstitute the apo-enzyme).

Protocol Workflow

-

Enzyme Reconstitution:

-

Dilute COX enzyme in Assay Buffer (0.1 M Tris-HCl, pH 8.0).[6]

-

Add Hemin and incubate for 15 minutes on ice. Rationale: Ensures the heme cofactor is properly seated in the active site.

-

-

Inhibitor Pre-Incubation:

-

In a 96-well plate, add 150

L Assay Buffer. -

Add 10

L Hemin-reconstituted Enzyme. -

Add 10

L Fenoprofen (various concentrations). -

Incubate for 10 minutes at 25°C. Rationale: Allows time for the inhibitor to navigate the hydrophobic channel and establish the Arg-120 salt bridge.

-

-

Reaction Initiation:

-

Measurement:

-

Incubate for exactly 2 minutes at 25°C.

-

Read Absorbance at 590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate % Inhibition:

-

Plot log[Inhibitor] vs. % Inhibition to determine IC50.

-

Figure 2: Step-by-step workflow for the TMPD Colorimetric COX Inhibition Assay.

References

-

Rubin, A., et al. (1985). Stereoselective inversion of (R)-fenoprofen to (S)-fenoprofen in humans.[3] Journal of Pharmaceutical Sciences.

-

Cayman Chemical. (2023). COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Documentation.

-

Smith, W. L., et al. (2011). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry.

-

Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry.

-

Rao, P. & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences.

Sources

- 1. journals.viamedica.pl [journals.viamedica.pl]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective inversion of (R)-fenoprofen to (S)-fenoprofen in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostanoid Biology and Its Therapeutic Targeting | Musculoskeletal Key [musculoskeletalkey.com]

- 5. Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. academicjournals.org [academicjournals.org]

An In-Depth Technical Guide to the Synthesis of ¹³C-Labeled Fenoprofen for Advanced Pharmaceutical Research

This guide provides a comprehensive overview of the synthetic strategies for producing carbon-13 (¹³C) labeled fenoprofen, a critical tool for researchers, scientists, and drug development professionals. The incorporation of a stable isotope like ¹³C into the fenoprofen molecule allows for precise tracking and quantification in various biological and metabolic studies, without the complications of radioactivity.[1] This document delves into the rationale behind isotopic labeling, explores multiple synthetic routes for placing the ¹³C label at strategic positions within the molecule, and provides detailed experimental protocols.

The Significance of ¹³C-Labeled Fenoprofen in Drug Development

Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties.[2] Understanding its metabolic fate, pharmacokinetic profile, and potential drug-drug interactions is paramount for optimizing its therapeutic efficacy and safety. Stable isotope labeling, particularly with ¹³C, offers a powerful method for these investigations.[1] When a drug is enriched with ¹³C, its mass increases, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry. This enables highly sensitive and specific quantification of the drug and its metabolites in complex biological matrices such as plasma, urine, and tissues.

The primary applications of ¹³C-labeled fenoprofen include:

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of the drug.

-

Metabolite Identification: Tracing the metabolic pathways and identifying novel metabolites.

-

Bioavailability and Bioequivalence Studies: Comparing different formulations of the drug.

-

Drug-Drug Interaction Studies: Assessing the influence of co-administered drugs on the metabolism of fenoprofen.

Strategic Placement of the ¹³C Label

The position of the ¹³C label within the fenoprofen molecule is a critical consideration, dictated by the specific research question. The most common and synthetically accessible positions for labeling are the carboxyl group, the phenoxy ring, and the methyl group of the propanoic acid side chain.

-

Carboxyl-¹³C Labeling: This is often the most straightforward approach and is highly informative for tracking the parent drug and metabolites where the carboxylic acid moiety remains intact.

-

Phenoxy Ring-¹³C₆ Labeling: Labeling the phenoxy ring provides a stable marker that is less likely to be lost during metabolism, making it ideal for comprehensive ADME studies.[3]

-

Propanoic Acid Side-Chain Labeling: Placing the label on the methyl or methine carbon of the side chain can provide insights into specific metabolic transformations involving this part of the molecule.

Synthetic Pathways to ¹³C-Labeled Fenoprofen

The synthesis of ¹³C-labeled fenoprofen can be adapted from established routes for the unlabeled compound. A common industrial synthesis of fenoprofen proceeds through the key intermediate 2-(3-phenoxyphenyl)propanenitrile, which is then hydrolyzed to the final product.[4]

General Synthesis of Unlabeled Fenoprofen

A widely used synthetic route for fenoprofen is outlined below. This pathway serves as the foundation for the subsequent labeled syntheses.

Caption: General synthetic route for unlabeled fenoprofen.

Synthesis of [Carboxy-¹³C]Fenoprofen

Labeling the carboxyl group is a common strategy achieved by introducing ¹³CO₂ in the final stages of the synthesis. A robust method involves the use of a Grignard reagent followed by carboxylation with ¹³C-labeled carbon dioxide.[5][6][7]

Caption: Synthesis of [Carboxy-¹³C]Fenoprofen via a Grignard reaction.

Experimental Protocol: Synthesis of [Carboxy-¹³C]Fenoprofen

-

Preparation of the Grignard Reagent: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF). Add a solution of 1-chloro-1-(3-phenoxyphenyl)ethane (1.0 eq) in anhydrous THF dropwise to initiate the reaction. If necessary, gently warm the mixture or add a crystal of iodine to start the Grignard formation. Stir the reaction mixture at room temperature until the magnesium is consumed.

-

Carboxylation with ¹³CO₂: Cool the Grignard solution to 0°C in an ice bath. Generate ¹³CO₂ gas by the addition of concentrated sulfuric acid to barium carbonate-¹³C (Ba¹³CO₃) in a separate flask connected to the reaction vessel via a gas inlet tube. Bubble the generated ¹³CO₂ through the stirred Grignard solution. The reaction is exothermic and should be controlled by the rate of ¹³CO₂ addition.

-

Work-up and Purification: After the addition of ¹³CO₂ is complete, quench the reaction by carefully adding aqueous ammonium chloride solution. Acidify the mixture with 2M hydrochloric acid to a pH of approximately 2. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield [Carboxy-¹³C]Fenoprofen.

| Parameter | Value |

| ¹³C Source | Barium Carbonate-¹³C (Ba¹³CO₃) |

| Isotopic Purity | Typically >98 atom % ¹³C |

| Expected Yield | 60-75% |

Synthesis of Fenoprofen-(3-phenoxy-¹³C₆)

Labeling the phenoxy ring provides a metabolically stable isotopic signature. This is achieved by using ¹³C₆-labeled phenol as a starting material in the initial steps of the synthesis.

Caption: Synthesis of Fenoprofen-(3-phenoxy-¹³C₆).

Experimental Protocol: Synthesis of Fenoprofen-(3-phenoxy-¹³C₆)

-

Ullmann Condensation: In a round-bottom flask, combine phenol-¹³C₆ (1.0 eq), 3-bromophenol (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper powder or copper(I) iodide in a high-boiling solvent such as dimethylformamide (DMF) or pyridine. Heat the mixture to reflux under an inert atmosphere for several hours until the reaction is complete (monitored by TLC or GC-MS). Cool the reaction mixture, dilute with water, and extract with an organic solvent. The crude 3-(phenoxy-¹³C₆)bromobenzene is purified by column chromatography.

-

Subsequent Steps: The resulting 3-(phenoxy-¹³C₆)bromobenzene is then carried through the subsequent steps as outlined in the general synthesis of unlabeled fenoprofen (Section 3.1), namely: Grignard formation followed by reaction with acetyl chloride to give the acetophenone, reduction to the corresponding ethanol, chlorination, cyanation, and finally hydrolysis to yield Fenoprofen-(phenoxy-¹³C₆).

| Parameter | Value |

| ¹³C Source | Phenol-¹³C₆ |

| Isotopic Purity | Typically >99 atom % ¹³C |

| Expected Overall Yield | 20-30% |

Analytical Characterization and Quality Control

The successful synthesis of ¹³C-labeled fenoprofen must be confirmed by rigorous analytical characterization.

-

Mass Spectrometry (MS): This is the primary technique to confirm the incorporation of the ¹³C label. The molecular ion peak in the mass spectrum of the labeled compound will be shifted by the number of incorporated ¹³C atoms (e.g., M+1 for carboxyl-¹³C, M+6 for phenoxy-¹³C₆).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides direct evidence of the position of the label. The signal corresponding to the ¹³C-enriched carbon will be significantly enhanced. ¹H NMR can also be informative due to the presence of ¹³C-¹H coupling.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final product.

Conclusion

The synthesis of ¹³C-labeled fenoprofen is a crucial undertaking for advancing our understanding of its pharmacology. By strategically placing the ¹³C label, researchers can conduct detailed studies on its metabolism and pharmacokinetics with high precision and sensitivity. The synthetic routes outlined in this guide, based on established chemical principles and analogous procedures for related compounds, provide a robust framework for the preparation of these invaluable research tools. The choice of a specific labeling strategy will ultimately depend on the scientific objectives of the investigation.

References

-

Marek, A. Group. (n.d.). Synthesis of Radiolabeled Compounds. Aleš Marek Group. Retrieved from [Link]

-

Journal of Labelled Compounds and Radiopharmaceuticals. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Journal of Labelled Compounds and Radiopharmaceuticals. (n.d.). chemeurope.com. Retrieved from [Link]

- Hsi, R.S.P., Stelzer, L.S., & Stolle, W.T. (1989). Synthesis of carbon-13 labeled ibuprofen. Journal of Labelled Compounds and Radiopharmaceuticals, 27(10), 1115-1125.

-

Grignard procedure with 13CO2. (2017, February 2). Reddit. Retrieved from [Link]

-

Synthesis of fenoprofen and gemfibrozil styrene-maleic acid copolymer conjugates. (2025, August 9). ResearchGate. Retrieved from [Link]

-

The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. (2025, July 3). Chemistry Steps. Retrieved from [Link]

- Process for the preparation of substituted phenoxy propanoic acids. (n.d.). Google Patents.

- Kumaraswamy, G., Jena, N., & Sastry, N. S. K. (2005). Enantioenriched calcium-complex mediated synthesis of (S)-(+)-Fenoprofen. ARKIVOC.

-

Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Fenoprofen Hydrazone Derivatives. (2024, September 15). ResearchGate. Retrieved from [Link]

- Morrone, R., Nicolosi, G., & Patti, A. (2005). Convenient preparation of (S)

-

13C Labeled Compounds. (n.d.). Isotope Science / Alfa Chemistry. Retrieved from [Link]

-

Reaction of Grignard with CO2. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 3-phenoxybenzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

-

Fenoprofen. (n.d.). PubChem. Retrieved from [Link]

-

Zhang, H., et al. (2025, July 29). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv. Retrieved from [Link]

-

A GREEN, LARGE SCALE SYNTHESIS OF FENOPROFEN CALCIUM DIHYDRATE WITH SIMPLE CALCIUM (II) CARBONATE AND WATER. (n.d.). Retrieved from [Link]

-

Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). (2014, September 16). YouTube. Retrieved from [Link]

- Process for preparing aryl-propionic acid by Grignard reaction. (n.d.). Google Patents.

-

Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

- Synthetic process of carprofen. (n.d.). Google Patents.

-

-

(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH)*. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fenoprofen-(3-phenoxy-13C6) sodium salt dihydrate ≥99 atom % 13C, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

Advanced Characterization and Quantification of Fenoprofen Metabolites and Stable Isotope Analogs

Executive Summary

Fenoprofen is a chiral non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class ("profens").[1][2][3] Its clinical analysis is complicated by a unique metabolic feature: unidirectional chiral inversion from the inactive (R)-enantiomer to the active (S)-enantiomer.[2][4] Furthermore, the formation of reactive acyl glucuronides presents stability challenges during bioanalysis. This guide details the metabolic pathways of fenoprofen, the strategic application of stable isotope labeled (SIL) analogs—specifically Fenoprofen-d3 (α-methyl-d3) —and the validated LC-MS/MS protocols required for robust pharmacokinetic (PK) and toxicological assessment.[2][4]

Metabolic Landscape and Chiral Inversion

Fenoprofen is administered as a racemic mixture, but its pharmacodynamics are driven by the (S)-enantiomer.[1][2] Understanding the metabolic fate is critical for accurate quantification, as the ratio of enantiomers changes dynamically post-administration.

Core Metabolic Pathways[2]

-

Chiral Inversion: The (R)-enantiomer undergoes stereospecific inversion to the (S)-enantiomer via an intermediate Coenzyme-A thioester.[2][4] This occurs primarily in the liver and is unidirectional (R

S).[2] -

Phase I Oxidation: Both enantiomers are substrates for CYP2C9 and CYP2C19, leading to 4'-hydroxyfenoprofen .[2][4]

-

Phase II Conjugation:

-

Acyl Glucuronidation: The carboxyl group is conjugated with glucuronic acid by UGT enzymes (primarily UGT1A9/2B7), forming Fenoprofen acyl glucuronide .[2] This metabolite is chemically reactive and can undergo acyl migration or hydrolysis back to the parent drug in alkaline conditions.[2][5]

-

Ether Glucuronidation: The 4'-hydroxy metabolite is conjugated to form 4'-hydroxyfenoprofen glucuronide .[2][4]

-

Pathway Visualization

The following diagram maps the stereoselective inversion and downstream conjugation.

Caption: Metabolic pathway showing the R-to-S chiral inversion and subsequent Phase I/II metabolism.[2][4]

Stable Isotope Labeled Analogs

To compensate for matrix effects (ion suppression/enhancement) in ESI-MS/MS, Stable Isotope Labeled (SIL) internal standards are mandatory.[2][6] For Fenoprofen, the gold standard is the deuterated analog labeled at the

Fenoprofen-d3 ( -Methyl-d3)[2][4]

-

Chemical Structure: 2-(3-Phenoxyphenyl)propanoic-3,3,3-d3 acid.[2][4]

-

Labeling Site: The three hydrogen atoms on the methyl group adjacent to the carboxyl moiety are replaced with deuterium.[2][4]

-

Why this Analog?

-

Stability: The C-D bonds on the methyl group are chemically stable and do not undergo exchange in aqueous mobile phases (unlike carboxyl protons).[2]

-

Mass Shift: A +3 Da shift is sufficient to separate the isotopic envelope from the natural abundance M+2 peak of the analyte.[2]

-

Fragmentation: In MS/MS, the primary transition involves decarboxylation (loss of CO

, 44 Da).[2] The d3-methyl group remains attached to the fragment ion, preserving the mass shift in the product ion spectrum.[2]

-

Synthesis Logic

The synthesis typically employs a methylation strategy on a phenylacetic acid precursor.[2][4]

-

Reagent: Methyl-d3 iodide (

) or Methyl-d3 triflate. -

Mechanism: Lithium diisopropylamide (LDA) generates the enolate at the

-position, which attacks the electrophilic -

Result: High isotopic purity (>99% atom D) Fenoprofen-d3.

Other Analogs

-

Fenoprofen-13C: Less common due to higher synthesis costs but offers zero retention time shift compared to deuterated analogs (deuterium can cause slight chromatographic shifts).[2][4]

-

4'-Hydroxyfenoprofen-d3: Used specifically when quantifying the metabolite directly, though often the parent IS (Fenoprofen-d3) is used as a surrogate if the metabolite standard is unavailable.[2][4]

Analytical Methodologies (LC-MS/MS)

Quantification requires rigorous control over sample preparation to prevent the hydrolysis of acyl glucuronides back into the parent drug, which would artificially inflate Fenoprofen concentrations.[2]

Sample Preparation: The "Cold" Protocol

Acyl glucuronides are unstable at physiological pH and temperature.[4]

-

Step 1: Collect blood into pre-chilled tubes containing acidic buffer (e.g., Citric acid, pH 3.[2]0) to stabilize the glucuronide.[2]

-

Step 2: Centrifuge at 4°C.

-

Step 3: Protein Precipitation (PPT) using ice-cold Acetonitrile containing the Fenoprofen-d3 IS .[2][4]

-

Note: Avoid methanol if possible, as acyl glucuronides can transesterify with methanol.[2]

-

LC-MS/MS Parameters

-

Ionization: ESI Negative Mode (

).[2][4] -

Column:

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or Ammonium Acetate.[2][4][7]